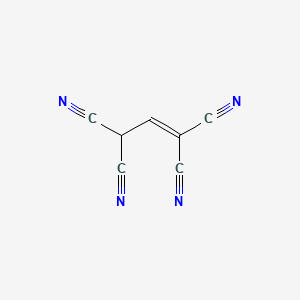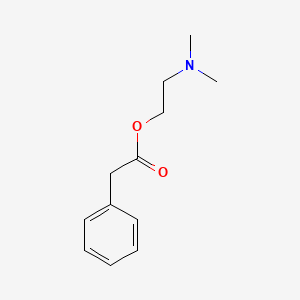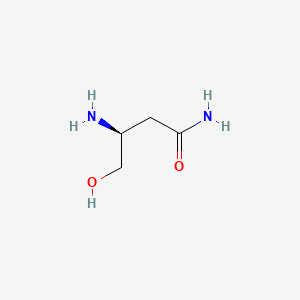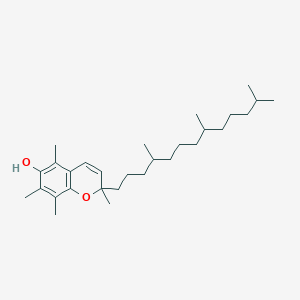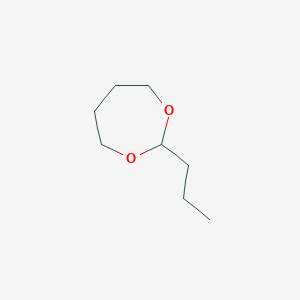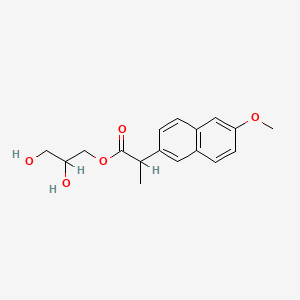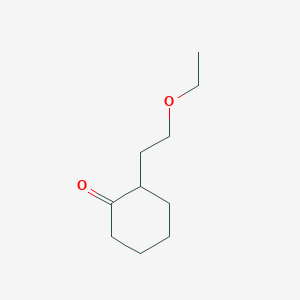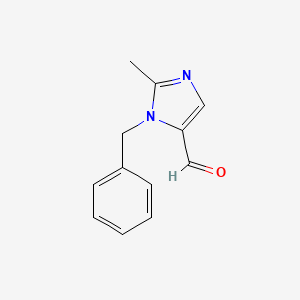
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
Overview
Description
“N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .
Synthesis Analysis
The synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate via a palladium-catalysed reaction provides a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate . Amination of tert-butyl 4-bromobenzoate using PdCl2 and P(o-tolyl)3 as the catalyst system provides a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine” such as its density, melting point, boiling point, and structure are provided by Chemsrc .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine serves as a valuable building block in organic synthesis and medicinal chemistry. Here’s why:
- Hindered Amine Motifs : This compound provides a chemically differentiated building block due to its hindered amine structure. Researchers use it to prepare drug candidates containing hindered amine motifs .
Drug Discovery Strategies
Due to its easy modificability, water solubility, and capacity for forming hydrogen bonds, incorporating the piperazine ring is a key strategy in drug discovery . Researchers explore its potential for designing novel therapeutic agents.
Chiral Sulfinamide Reagents
While not directly related to our compound, it’s worth noting that enantiopure tert-butanesulfinamide (a close relative) assists in large-scale reactions, diastereoselective conversions, and recyclability after reactions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.
Mode of Action
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine interacts with its target through a process known as molecular docking . This interaction leads to changes in the protein’s function, affecting the biosynthesis of sterols.
Biochemical Pathways
The compound’s interaction with the CYP51 protein affects the sterol biosynthesis pathway . This pathway is responsible for the production of sterols, which are essential for maintaining the integrity and fluidity of cell membranes. Disruption of this pathway can lead to alterations in cell membrane structure and function.
Pharmacokinetics
It’s known that the compound is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Result of Action
The molecular and cellular effects of N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine’s action are primarily related to its impact on the sterol biosynthesis pathway. By inhibiting the function of the CYP51 protein, the compound disrupts sterol production, potentially leading to alterations in cell membrane structure and function .
Action Environment
The action, efficacy, and stability of N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells.
properties
IUPAC Name |
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-14-8-10-15(11-9-14)18-13-7-6-12-17-16(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBPXCSPCKRQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCNC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367249 | |
| Record name | N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine | |
CAS RN |
5562-61-8 | |
| Record name | N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



